molecular formula C10H15ClN2O B2515956 1-Piperidin-4-ylpyridin-2-one;hydrochloride CAS No. 887928-34-9

1-Piperidin-4-ylpyridin-2-one;hydrochloride

Cat. No.: B2515956
CAS No.: 887928-34-9
M. Wt: 214.69
InChI Key: NEDYKMWHSUCIOE-UHFFFAOYSA-N
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Description

1-Piperidin-4-ylpyridin-2-one;hydrochloride is a versatile chemical compound that has garnered significant interest in scientific research due to its unique structure and properties. This compound is a derivative of piperidine and pyridine, both of which are important heterocyclic compounds in organic chemistry. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Scientific Research Applications

1-Piperidin-4-ylpyridin-2-one;hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The safety information available indicates that “1-Piperidin-4-ylpyridin-2-one;hydrochloride” is associated with hazard statements H315, H319, and H335 . These statements correspond to skin irritation, eye irritation, and respiratory irritation, respectively .

Future Directions

While specific future directions for “1-Piperidin-4-ylpyridin-2-one;hydrochloride” were not found, research on piperidin-4-one derivatives has suggested their potential use as a template for the future development of more potent antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidin-4-ylpyridin-2-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of palladium-catalyzed hydrogenation, which facilitates the formation of the piperidine ring from a pyridine precursor . The reaction conditions often involve the use of phenylsilane as a reducing agent and an iron complex as a catalyst .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Piperidin-4-ylpyridin-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a metal catalyst like palladium or platinum.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms in the piperidine or pyridine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium or platinum catalysts.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidin-4-ylpyridin-2-one derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated piperidine derivatives .

Mechanism of Action

The mechanism of action of 1-Piperidin-4-ylpyridin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Piperidine: A six-membered ring containing one nitrogen atom, widely used in organic synthesis.

    Pyridine: A six-membered aromatic ring with one nitrogen atom, known for its role in various biological and chemical processes.

    Piperidin-4-ylpyridin-2-one: The parent compound without the hydrochloride group.

Uniqueness: 1-Piperidin-4-ylpyridin-2-one;hydrochloride is unique due to its combined piperidine and pyridine structure, which imparts distinct chemical and biological properties. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterpart .

Properties

IUPAC Name

1-piperidin-4-ylpyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c13-10-3-1-2-8-12(10)9-4-6-11-7-5-9;/h1-3,8-9,11H,4-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDYKMWHSUCIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CC=CC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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